

# Technical Guide: 4-Hydroxy-9-fluorenone (CAS 1986-00-1)[1]

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name: 4-Hydroxy-9-fluorenone

CAS No.: 1986-00-1

Cat. No.: B163111

[Get Quote](#)

## Executive Summary

**4-Hydroxy-9-fluorenone** (CAS 1986-00-1) is a tricyclic aromatic ketone and a critical intermediate in the metabolic degradation of fluorene. Unlike its parent compound, this hydroxylated derivative exhibits specific biological activity, most notably as an inhibitor of acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid biosynthesis. This characteristic positions it as a compound of interest in antimicrobial research and metabolic modulation.

This guide details the physicochemical profile, synthesis pathways, mechanism of action, and analytical protocols for researchers utilizing this compound in drug discovery and environmental chemistry.

## Part 1: Chemical Identity & Physicochemical Properties[2]

The structural integrity of **4-hydroxy-9-fluorenone** relies on the stability of its fluorenone backbone, which is modified by a hydroxyl group at the C4 position. This substitution

significantly alters its solubility and electronic properties compared to unsubstituted 9-fluorenone.

## Core Data Table

Property	Data
CAS Registry Number	1986-00-1
IUPAC Name	4-Hydroxy-9H-fluoren-9-one
Molecular Formula	C <sub>13</sub> H <sub>8</sub> O <sub>2</sub>
Molecular Weight	196.20 g/mol
Appearance	Fine red-orange needles
Melting Point	~250°C (523 K)
Solubility	Soluble in acetone, ethyl acetate, ethanol; Low solubility in water (~32 mg/L)
pKa	~8.5 (Predicted, phenolic OH)

## Part 2: Synthesis & Production Methodologies

Production of **4-hydroxy-9-fluorenone** is achieved primarily through two distinct routes: biocatalytic transformation (metabolic accumulation) and chemical synthesis via intramolecular cyclization.

### Method A: Biocatalytic Synthesis (Fluorene Degradation)

This method utilizes the metabolic machinery of soil bacteria (e.g., *Arthrobacter* sp. strain F101) which oxidize fluorene. **4-Hydroxy-9-fluorenone** often accumulates as a "dead-end" metabolite due to the steric hindrance of the hydroxyl group preventing further ring fission in certain strains.

Protocol:

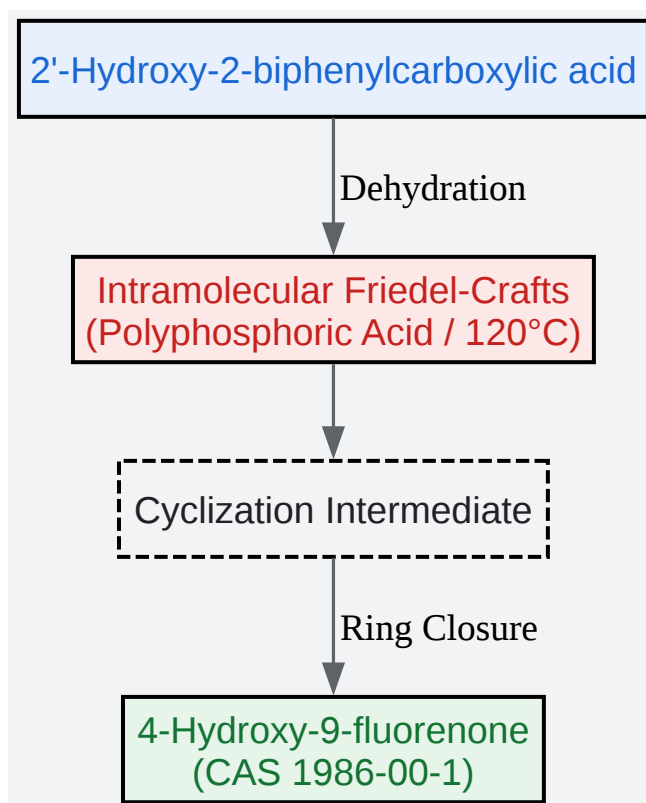
- Inoculation: Culture *Arthrobacter* sp. strain F101 in mineral salts medium (MSM).

- Induction: Supplement medium with fluorene (0.05% w/v) as the sole carbon source.
- Incubation: Shake at 200 rpm, 25°C for 48–72 hours.
- Extraction: Acidify supernatant to pH 2.0 and extract with ethyl acetate.
- Purification: Isolate via flash chromatography (Silica gel, Hexane:Ethyl Acetate gradient).

## Method B: Chemical Synthesis (Intramolecular Acylation)

For high-purity standards uncoupled from biological matrices, chemical synthesis is preferred.

Reaction Logic: The synthesis typically involves the intramolecular Friedel-Crafts acylation of 2-biphenylcarboxylic acid derivatives. The 4-position hydroxyl group is introduced via a precursor (e.g., 2'-hydroxy-2-biphenylcarboxylic acid) or via selective oxidation.



[Click to download full resolution via product page](#)

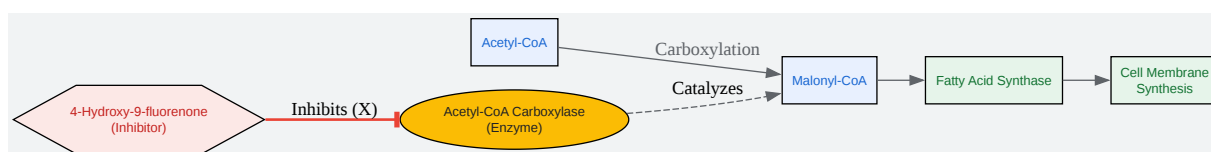
Figure 1: Synthetic pathway via intramolecular cyclization of biphenyl precursors.

## Part 3: Mechanism of Action (Biological Activity)

The primary pharmacological interest in **4-hydroxy-9-fluorenone** lies in its ability to inhibit Acetyl-CoA Carboxylase (ACC). ACC catalyzes the carboxylation of acetyl-CoA to malonyl-CoA, the first committed step in fatty acid synthesis.[1]

### Mechanism Logic[4]

- **Enzyme Binding:** The fluorenone core mimics the planarity of the enzyme's natural substrates or cofactors, while the C4-hydroxyl group likely interacts with the biotin carboxylase (BC) or carboxyltransferase (CT) domain of the ACC complex.
- **Pathway Blockade:** By inhibiting ACC, the compound halts the production of malonyl-CoA.
- **Consequence:** In bacteria, this prevents the elongation of fatty acids required for cell membrane integrity, leading to bacteriostasis or cell death.



[Click to download full resolution via product page](#)

Figure 2: Inhibition of the Fatty Acid Synthesis pathway by **4-Hydroxy-9-fluorenone**.

## Part 4: Analytical Characterization

Validating the identity of CAS 1986-00-1 requires specific spectroscopic signatures. The following protocols are established for quality control.

### Nuclear Magnetic Resonance (NMR)

The proton NMR spectrum in Acetone-d<sub>6</sub> is distinct due to the deshielding effect of the carbonyl group and the coupling patterns of the aromatic protons.

<sup>1</sup>H NMR Data (300 MHz, Acetone-d<sub>6</sub>):

Chemical Shift (δ ppm)	Multiplicity	Integration	Assignment
9.35	Broad Singlet	1H	-OH (Hydroxyl)
7.88	Doublet (J=7.5 Hz)	1H	Aromatic H (C1/C8)
7.57	Doublet (J=6.3 Hz)	1H	Aromatic H
7.52	Doublet of Doublets	1H	Aromatic H
7.29	Doublet of Triplets	1H	Aromatic H
7.16	Multiplet	3H	Overlapping Aromatic H

## HPLC Method (Purity Determination)

System: Agilent 1100 or equivalent with UV-Vis detector.

- Column: C18 Reverse Phase (e.g., Supersil OSD2, 250 x 4.6 mm, 5 μm).
- Mobile Phase:
  - Solvent A: Methanol
  - Solvent B: Water (acidified with 0.1% Formic Acid)
- Gradient: 60:40 (A:B) to 100:0 over 30 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: 257 nm (primary) and 290 nm (secondary).
- Retention Time: Elutes before 9-fluorenone due to the polarity of the hydroxyl group.

## Part 5: Safety & Handling

GHS Classification:

- Signal Word: Warning
- Hazard Statements:
  - H315: Causes skin irritation.
  - H319: Causes serious eye irritation.
  - H335: May cause respiratory irritation.

#### Handling Protocol:

- PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
- Ventilation: All solid handling should occur within a fume hood to prevent inhalation of fine needles/dust.
- Storage: Store in a cool, dry place away from strong oxidizing agents.

## References

- Casellas, M., et al. (1997). "New metabolites in the degradation of fluorene by *Arthrobacter* sp. strain F101." *Applied and Environmental Microbiology*, 63(3), 819-826. [Link](#)
- Grifoll, M., et al. (1995). "Evidence for a novel pathway in the degradation of fluorene by *Pseudomonas* sp. strain F274." *Applied and Environmental Microbiology*, 61(5), 1711-1715. [Link](#)
- National Institutes of Health (NIH). "PubChem Compound Summary for CID 16139, **4-Hydroxy-9-fluorenone**." PubChem. [Link](#)
- Tong, L. (2005). "Acetyl-coenzyme A carboxylase: crucial metabolic enzyme and attractive target for drug discovery." *Cellular and Molecular Life Sciences*, 62(16), 1784-1803. [Link](#)
- Ferrania, S.p.A. (2002). "High purity 9,9-bis-(4-hydroxyphenyl)-fluorene and method for the preparation and purification thereof." European Patent Office, EP1253129A1. [Link](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. [pdfs.semanticscholar.org](https://pdfs.semanticscholar.org) [[pdfs.semanticscholar.org](https://pdfs.semanticscholar.org)]
- To cite this document: BenchChem. [Technical Guide: 4-Hydroxy-9-fluorenone (CAS 1986-00-1)[1]]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b163111/docs#technical-guide-4-hydroxy-9-fluorenone-cas-1986-00-1-1>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)

Contact our Ph.D. Support Team for a compatibility check